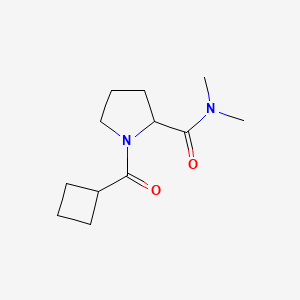
1-(cyclobutanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(cyclobutanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as CBDM and is a member of the pyrrolidine class of compounds. CBDM has shown promise in several areas of research, including cancer treatment, pain management, and neuroprotection.
作用机制
The mechanism of action of CBDM is not fully understood, but it is thought to involve the modulation of various signaling pathways in the body. CBDM has been shown to interact with several receptors, including the cannabinoid receptor 1 (CB1) and the transient receptor potential vanilloid 1 (TRPV1) receptor.
Biochemical and Physiological Effects
CBDM has been shown to have several biochemical and physiological effects. In addition to its anti-cancer, analgesic, and neuroprotective properties, CBDM has also been shown to have anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, which may help to reduce inflammation in the body.
实验室实验的优点和局限性
One advantage of using CBDM in laboratory experiments is its relative ease of synthesis. CBDM can be synthesized in a laboratory setting using relatively simple techniques. Additionally, CBDM has been shown to have a relatively low toxicity profile, which makes it a safer compound to work with in laboratory settings.
One limitation of using CBDM in laboratory experiments is its relatively limited solubility in water. This can make it difficult to work with in certain experimental setups. Additionally, the mechanism of action of CBDM is not fully understood, which can make it difficult to interpret experimental results.
未来方向
There are several potential future directions for research involving CBDM. One area of research that has shown promise is in the development of CBDM-based therapies for the treatment of cancer. CBDM has been shown to have anti-cancer properties, and further research is needed to explore its potential as a therapeutic agent.
Another potential future direction for research involving CBDM is in the development of CBDM-based therapies for the management of pain. CBDM has been shown to have analgesic properties, and further research is needed to explore its potential as a pain management agent.
Finally, further research is needed to better understand the mechanism of action of CBDM. A better understanding of how CBDM interacts with various receptors and signaling pathways in the body could help to inform the development of new therapies based on this compound.
合成方法
The synthesis of CBDM involves the reaction of cyclobutanecarbonyl chloride with N,N-dimethylpyrrolidine-2-carboxamide in the presence of a base catalyst. This reaction results in the formation of CBDM as a white solid product. The synthesis of CBDM is relatively simple and can be performed in a laboratory setting.
科学研究应用
CBDM has been extensively studied for its potential as a therapeutic agent. One area of research that has shown promise is in the treatment of cancer. CBDM has been shown to have anti-cancer properties, which may be due to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Another area of research that has shown promise is in the management of pain. CBDM has been shown to have analgesic properties, which may be due to its ability to modulate pain signaling pathways in the nervous system.
CBDM has also been studied for its potential as a neuroprotective agent. It has been shown to have antioxidant properties, which may help to protect neurons from damage caused by oxidative stress.
属性
IUPAC Name |
1-(cyclobutanecarbonyl)-N,N-dimethylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-13(2)12(16)10-7-4-8-14(10)11(15)9-5-3-6-9/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZOQHQSMNZXIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

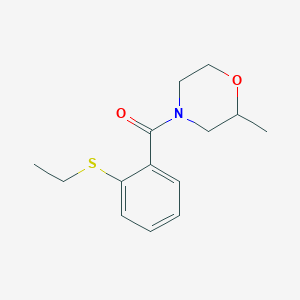
![2-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7493047.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[2-(4-fluorophenyl)pyrrolidin-1-yl]methanone](/img/structure/B7493049.png)

![1-[2-Oxo-2-(2-phenylpyrrolidin-1-yl)ethyl]pyrrolidin-2-one](/img/structure/B7493055.png)
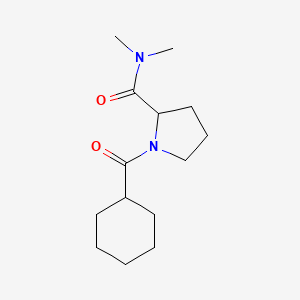
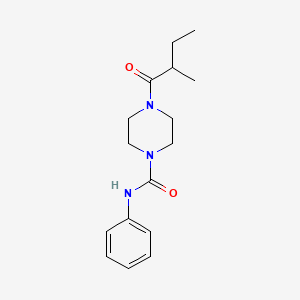
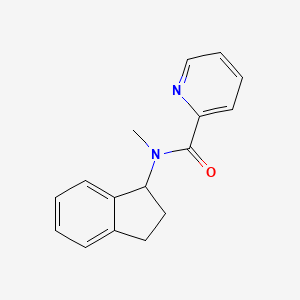
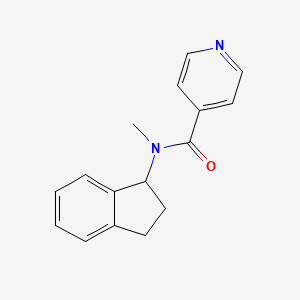
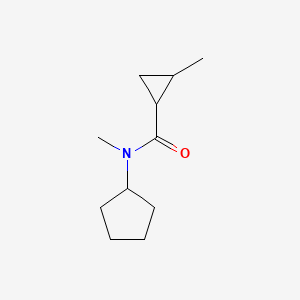
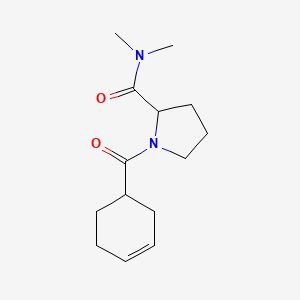


![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)